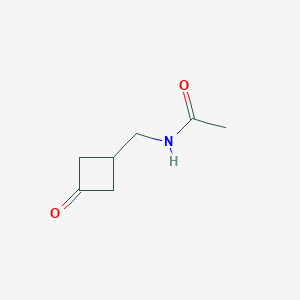
Trimethyl-(4-phenoxy-phenylethynyl)-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-(4-phenoxy-phenylethynyl)-silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenoxy-phenylethynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(4-phenoxy-phenylethynyl)-silane typically involves the coupling of a phenoxy-phenylethynyl precursor with a trimethylsilyl reagent. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(4-phenoxy-phenylethynyl)-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the phenoxy-phenylethynyl moiety to other functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce various hydrocarbons or alcohols.
Scientific Research Applications
Trimethyl-(4-phenoxy-phenylethynyl)-silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be utilized in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is employed in the production of advanced materials, such as conducting polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Trimethyl-(4-phenoxy-phenylethynyl)-silane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its incorporation into larger molecular structures. The phenoxy-phenylethynyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A boronic acid with a phenyl substituent, commonly used in organic synthesis.
Phenoxy herbicides: A class of herbicides that share a phenoxyacetic acid structure.
Uniqueness
Trimethyl-(4-phenoxy-phenylethynyl)-silane is unique due to the presence of both a trimethylsilyl group and a phenoxy-phenylethynyl moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C17H18OSi |
|---|---|
Molecular Weight |
266.41 g/mol |
IUPAC Name |
trimethyl-[2-(4-phenoxyphenyl)ethynyl]silane |
InChI |
InChI=1S/C17H18OSi/c1-19(2,3)14-13-15-9-11-17(12-10-15)18-16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
WXSUFUCOBHXUPF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


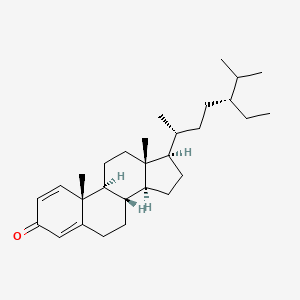
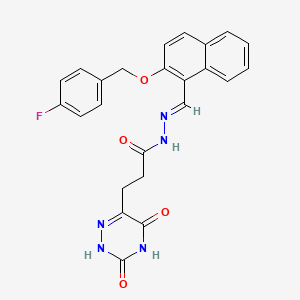
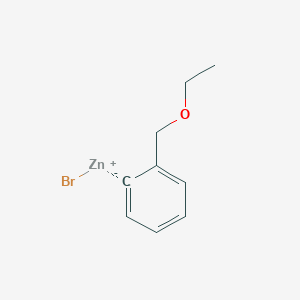
![5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14872462.png)

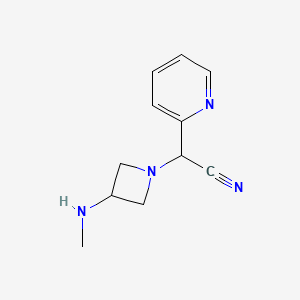
![2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B14872483.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine](/img/structure/B14872493.png)

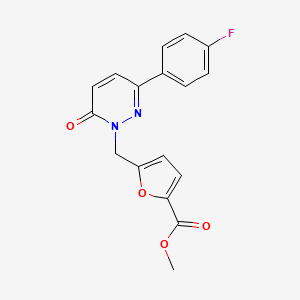
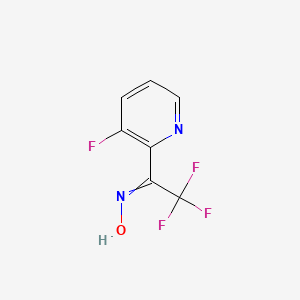
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14872519.png)
